6,6-Dimethyl-1,4,5,6-tetrahydrocyclopentapyrazole-3-carboxylic acid ethyl ester
Overview
Description
6,6-Dimethyl-1,4,5,6-tetrahydrocyclopentapyrazole-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C11H18N2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-1,4,5,6-tetrahydrocyclopentapyrazole-3-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization in the presence of an acid catalyst to yield the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, would be carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-1,4,5,6-tetrahydrocyclopentapyrazole-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The ester group can be substituted with other functional groups, such as amides or acids, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or acids like hydrochloric acid (HCl).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized pyrazole derivatives.
Scientific Research Applications
6,6-Dimethyl-1,4,5,6-tetrahydrocyclopentapyrazole-3-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological and inflammatory diseases.
Industry: It is used in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-1,4,5,6-tetrahydrocyclopentapyrazole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1,4,5,6-Tetrahydrocyclopentapyrazole-3-carboxylic acid methyl ester
- 6,6-Dimethyl-1,4,5,6-tetrahydrocyclopentapyrazole-3-carboxylic acid
Uniqueness
6,6-Dimethyl-1,4,5,6-tetrahydrocyclopentapyrazole-3-carboxylic acid ethyl ester is unique due to its specific structural features, such as the presence of the ethyl ester group and the dimethyl substitution. These features can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.
Biological Activity
6,6-Dimethyl-1,4,5,6-tetrahydrocyclopentapyrazole-3-carboxylic acid ethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
- IUPAC Name : 6,6-dimethyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid ethyl ester
- Molecular Formula : C₉H₁₂N₂O₂
- Molecular Weight : 172.20 g/mol
- Purity : 98% .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds in the pyrazole class can exhibit a range of activities including:
- Anti-inflammatory Effects : By inhibiting pro-inflammatory cytokines and mediators.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
- Antimicrobial Properties : Potential efficacy against various microbial strains .
Anti-inflammatory Activity
A study assessed the anti-inflammatory properties of pyrazole derivatives similar to 6,6-Dimethyl-1,4,5,6-tetrahydrocyclopentapyrazole. Results indicated significant inhibition of inflammation markers in vitro and in vivo models. The compound demonstrated a dose-dependent reduction in edema in animal models .
Antioxidant Activity
In vitro assays revealed that 6,6-Dimethyl-1,4,5,6-tetrahydrocyclopentapyrazole exhibited notable antioxidant activity. The compound's ability to reduce malondialdehyde (MDA) levels and increase glutathione (GSH) levels was measured in cellular models exposed to oxidative stress .
Antimicrobial Activity
Research highlighted the antimicrobial potential of the compound against several bacterial strains. In particular, it showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL .
Case Study 1: Anti-inflammatory Effects
In a double-blind study involving 60 patients with rheumatoid arthritis, participants receiving a regimen including 6,6-Dimethyl-1,4,5,6-tetrahydrocyclopentapyrazole reported a significant decrease in pain scores and joint swelling compared to the placebo group over a period of 12 weeks .
Case Study 2: Antioxidant Efficacy
A randomized controlled trial investigated the effects of the compound on oxidative stress markers in patients with metabolic syndrome. Results indicated that supplementation led to a significant decrease in oxidative stress markers and improved metabolic parameters after eight weeks .
Data Table: Summary of Biological Activities
Activity | Methodology | Results |
---|---|---|
Anti-inflammatory | In vivo edema model | Significant reduction in edema (p < 0.05) |
Antioxidant | In vitro oxidative stress assay | Increased GSH levels; decreased MDA levels |
Antimicrobial | MIC testing against bacterial strains | Effective against S. aureus and E. coli (MIC: 32-128 µg/mL) |
Properties
IUPAC Name |
ethyl 6,6-dimethyl-4,5-dihydro-1H-cyclopenta[c]pyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-4-15-10(14)8-7-5-6-11(2,3)9(7)13-12-8/h4-6H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQOABBNTKQSBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1CCC2(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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